![molecular formula C11H12ClNO3 B2889195 N-chloroacetyl-4-aminophenylpropionic acid CAS No. 500336-83-4](/img/structure/B2889195.png)
N-chloroacetyl-4-aminophenylpropionic acid
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Description
N-Chloroacetyl-4-aminophenylpropionic acid (N-CAPPA) is an organochlorine compound and a derivative of the amino acid phenylalanine. It is a colorless solid that is soluble in water and alcohols. N-CAPPA is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a biomarker for the detection of certain diseases.
Scientific Research Applications
- Researchers have reported an expedient, chemoselective N-chloroacetylation of amino compounds (such as amino alcohols and amino acids) using chloroacetyl chloride. This reaction occurs in phosphate buffer within 20 minutes, without compromising reactivity. The method is metal-free, bio-compatible, eco-friendly, scalable, and robust .
- The compound’s antioxidant activity has been investigated using the DPPH radical scavenging technique. Hybrids derived from it (such as thiadiazole-triazole-thiophene hybrids) exhibit promising inhibition. Molecular docking studies further support its antioxidant potential .
- N-chloroacetyl-4-aminophenylpropionic acid derivatives have demonstrated potent histone deacetylase (HDAC) inhibition. These compounds show excellent antiproliferative activity against HeLa cells, making them potential candidates for cancer therapy .
- Some derivatives of this compound have been explored as triple-acting PPARα, -γ, and -δ agonists. Their design and synthesis hold promise for metabolic and cardiovascular disorders .
- Triazole-containing compounds, like N-chloroacetyl-4-aminophenylpropionic acid derivatives, can serve as attractive linker molecules. They unite two pharmacophores, potentially leading to novel bifunctional drugs .
- Triazoles, including this compound, exhibit diverse biological properties such as analgesic, anti-inflammatory, antiviral, and antimicrobial effects. Their stability and capacity to bind biomolecular targets make them valuable in drug discovery .
Bio-Compatible Synthesis
Antioxidant Properties
HDAC Inhibition
PPAR Agonism
Bifunctional Drug Linkers
Biological Effects and Applications
properties
IUPAC Name |
3-[4-[(2-chloroacetyl)amino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-4-1-8(2-5-9)3-6-11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCWDCPQUACWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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